molecular formula C4H6Br2N2S B3011213 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1909320-12-2

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B3011213
CAS No.: 1909320-12-2
M. Wt: 273.97
InChI Key: WUWBDMAQHBITJL-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C4H6Br2N2S and its molecular weight is 273.97. The purity is usually 95%.
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Scientific Research Applications

Bromination Specificities

Research by Saldabol et al. (1975) explored the bromination of thiazole derivatives, which is relevant to understanding the chemical behavior of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide. They investigated the bromination of bases containing a methyl group in different positions, revealing how these groups influence the formation of bromo derivatives, including 5-bromo compounds (Saldabol, Zeligman, Popelis, & Giller, 1975).

Synthesis of Biheterocycles

Abbasi et al. (2018) conducted a study involving the synthesis of electrophiles, including 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, which is closely related to the compound of interest. Their work focused on creating biheterocycles that were then tested for their enzyme inhibition and potential therapeutic applications (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Hassan, Seo, Ashraf, Mirza, & Ismail, 2018).

Ultrasonic and Thermally Mediated Synthesis

Baker and Williams (2003) utilized ultrasonic and thermal methods for synthesizing novel 2-amino-1,3-thiazole-5-carboxylates. This process involved the displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate, highlighting a method of synthesizing compounds structurally similar to this compound (Baker & Williams, 2003).

Generation of Chiral Crystals

Hu and Cao (2011) synthesized hydrobromide derivatives of thiazol-2-amines, examining their ability to form chiral crystals in the solid state. This study is significant for understanding the structural properties and potential applications of this compound in crystal engineering (Hu & Cao, 2011).

Suzuki-Miyaura Coupling Polymerization

Cetin (2023) investigated the synthesis of a thiazole-based polymer using a Suzuki-Miyaura crossing-coupling reaction. This study provides insights into the potential for using this compound in polymerization processes (Cetin, 2023).

CO2 Capture by Task-Specific Ionic Liquid

Bates et al. (2002) explored the creation of an ionic liquid for CO2 capture, which is relevant for considering the potential environmental applications of this compound (Bates, Mayton, Ntai, & Davis, 2002).

Safety and Hazards

Safety information for 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide indicates that it is classified as Acute Tox. 4 Oral - Skin Sens. 1 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Thiazole compounds, including 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide, continue to be a focus of research due to their diverse biological activities . Future directions may include the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Mechanism of Action

Target of Action

The primary targets of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide are currently unknown . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole compounds can block receptors, inhibit enzymes, or modulate ion channels . The specific interactions of this compound with its targets need further investigation .

Biochemical Pathways

Thiazole compounds can influence a variety of biochemical pathways depending on their specific targets . They may activate or inhibit these pathways, leading to downstream effects such as changes in cell signaling, gene expression, or metabolic processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, such as cell growth, differentiation, apoptosis, or immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

Properties

IUPAC Name

5-bromo-N-methyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.BrH/c1-6-4-7-2-3(5)8-4;/h2H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBDMAQHBITJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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